Methyl(2-methylbutan-2-yl)amine

描述

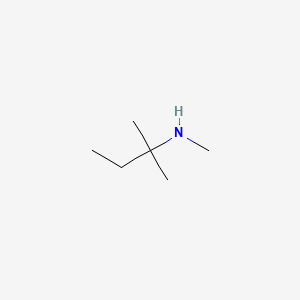

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N,2-dimethylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-5-6(2,3)7-4/h7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUJFTKPQXSIZFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90275745 | |

| Record name | N,1,1-Trimethyl-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2978-64-5 | |

| Record name | N,2-Dimethyl-2-butanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2978-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,1,1-Trimethyl-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Classification and Nomenclature of N,2 Dimethylbutan 2 Amine

Methyl(2-methylbutan-2-yl)amine, systematically named N,2-dimethylbutan-2-amine according to IUPAC nomenclature, is an aliphatic secondary amine. nih.govnist.gov Its structure features a nitrogen atom bonded to a methyl group and a tertiary-amyl group (2-methylbutan-2-yl). This substitution pattern results in significant steric crowding around the nitrogen atom.

The classification of this compound is as follows:

Amine Class: It is a secondary amine, as the nitrogen atom is bonded to two carbon-containing groups and one hydrogen atom.

Alkyl Group: The key feature is the 2-methylbutan-2-yl group, a tertiary alkyl group, which imparts considerable steric hindrance to the molecule.

The fundamental properties of N,2-dimethylbutan-2-amine are summarized in the table below.

| Property | Value |

| IUPAC Name | N,2-dimethylbutan-2-amine nih.gov |

| Synonyms | This compound, N,1,1-Trimethyl-1-propanamine nih.govchemspider.com |

| Molecular Formula | C₆H₁₅N nih.govnist.govachemblock.com |

| Molecular Weight | 101.19 g/mol nih.govachemblock.com |

| CAS Number | 2978-64-5 nih.govnist.govachemblock.com |

Significance of Hindered Amine Architectures in Advanced Organic Chemistry

The presence of bulky substituents around the nitrogen atom in hindered amines like N,2-dimethylbutan-2-amine drastically modifies their reactivity compared to simpler amines. This unique characteristic makes them invaluable in several areas of advanced organic chemistry.

Non-Nucleophilic Bases: While amines are typically basic and nucleophilic, severe steric hindrance reduces the nitrogen's ability to act as a nucleophile without significantly diminishing its basicity. This allows hindered amines to be used as potent, non-nucleophilic bases in synthesis, capable of deprotonating acidic protons without engaging in unwanted side reactions. mdpi.com

Catalysis and Ligands: Hindered amines are utilized as ligands in organometallic catalysis and as components of frustrated Lewis pairs (FLPs), which are combinations of bulky Lewis acids and bases that can activate small molecules. mdpi.com

Medicinal Chemistry: In drug discovery, incorporating sterically hindered amine motifs can be a strategic approach to improve a drug candidate's pharmacokinetic profile. The bulk can shield the amine from metabolic enzymes, thereby increasing its metabolic stability and in vivo half-life. enamine.net It can also enhance the solubility of complex molecules. enamine.net

Polymer Science: A major industrial application of hindered amines is as Hindered Amine Light Stabilizers (HALS). These compounds are added to polymers to protect them from photodegradation. mdpi.comtandfonline.com They function by scavenging free radicals that are formed when the polymer is exposed to UV light, thus preventing the degradation of the material. tandfonline.com

The development of efficient synthetic routes, such as direct reductive amination of ketones, remains a key focus for producing sterically demanding tertiary amines for these applications. mdpi.comnih.gov

Overview of Academic Research Trajectories for Alkylamines Featuring the 2 Methylbutan 2 Yl Moiety

Direct Amination Strategies for the Formation of N,2-dimethylbutan-2-amine

Direct amination methods offer an atom-economical approach to the synthesis of amines by forming the carbon-nitrogen bond in a single conceptual step.

Reductive Amination Pathways utilizing Methylamine (B109427) Precursors

Reductive amination is a cornerstone of amine synthesis, typically involving the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced to the target amine. libretexts.orgstackexchange.com For the synthesis of N,2-dimethylbutan-2-amine, this would conceptually involve the reaction of 2-methylbutanal with methylamine.

The general mechanism proceeds in two main stages:

Imine Formation: The carbonyl group of an aldehyde or ketone reacts with a primary or secondary amine to form an imine or enamine, respectively. libretexts.org

Reduction: The resulting C=N double bond is then reduced using a suitable reducing agent. libretexts.org

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), as well as catalytic hydrogenation. libretexts.org The choice of reducing agent is critical to avoid the reduction of the starting carbonyl compound before imine formation.

A significant advantage of reductive amination is its ability to circumvent the over-alkylation issues often encountered with direct alkylation of amines. stackexchange.com For sterically hindered ketones, specialized catalysts, such as those based on Rhodium and Ruthenium, have been developed to facilitate direct reductive amination using carbon monoxide as a deoxygenating agent. rsc.org

| Reactants | Reagents | Product | Notes |

| Aldehyde/Ketone + Amine | NaBH(OAc)₃, THF/DCE, Acetic Acid | Secondary/Tertiary Amine | A common and effective method for reductive amination. stackexchange.com |

| Ketone + Primary/Secondary Amine | Rh/Ru catalyst, CO | Sterically Hindered Tertiary Amine | Atom-economical approach for hindered amines. rsc.org |

| Aldehyde + Amine | α-picoline-borane, AcOH | N-Alkyl Amine | Effective in various solvents, including water. |

Olefin Hydroamination Approaches for Sterically Hindered Amine Synthesis

Hydroamination, the addition of an N-H bond across a carbon-carbon double bond, represents a highly atom-economical route to amines. wikipedia.orglibretexts.org For the synthesis of N,2-dimethylbutan-2-amine, the corresponding olefin would be 2-methyl-2-butene.

Challenges in olefin hydroamination, particularly for internal and sterically hindered alkenes, include overcoming the high activation barrier and controlling regioselectivity (Markovnikov vs. anti-Markovnikov addition). libretexts.orgnih.govrsc.org

Recent advancements have utilized photocatalysis to enable the hydroamination of unactivated olefins with secondary alkyl amines. nih.gov This method proceeds via an aminium radical cation intermediate, generated through electron transfer from an excited state iridium photocatalyst. nih.gov This approach is notable for its broad functional group tolerance and its ability to proceed at room temperature under visible light. nih.gov

Another innovative strategy involves the formal hydroamination of olefins using nitroarenes as the nitrogen source, catalyzed by iron and followed by zinc reduction. nih.govresearchgate.net This method is particularly effective for accessing hindered amines and is orthogonal to many traditional amine synthesis methods. nih.govresearchgate.net

| Olefin | Amine Source | Catalyst System | Product Type | Key Features |

| Unactivated Olefins | Secondary Alkyl Amines | Iridium photocatalyst, Visible light | Tertiary Amines | Anti-Markovnikov selectivity, proceeds via aminium radical cation. nih.gov |

| Olefins | Nitroarenes | Fe catalysis, then Zn reduction | Secondary Amines | Tolerates a wide range of functional groups, suitable for hindered amines. nih.govresearchgate.net |

| Internal Olefins | Anilines | Iridium catalyst | Hydroaminated products | Requires a directing group to promote the reaction. rsc.org |

Functional Group Interconversions for Derivatization of the 2-Methylbutan-2-yl Core

When direct amination is not feasible, a multi-step approach involving the synthesis of a suitable precursor followed by functional group interconversion can be employed.

Nucleophilic Substitution Reactions in Precursor Synthesis

A common strategy involves the synthesis of a tertiary alkyl halide, such as 2-chloro-2-methylbutane (B165293), which can then undergo nucleophilic substitution with an amine. The synthesis of 2-chloro-2-methylbutane is typically achieved from 2-methyl-2-butanol (B152257) via an SN1 reaction with concentrated hydrochloric acid. youtube.comchegg.comyoutube.com

The mechanism involves:

Protonation of the alcohol's hydroxyl group by the acid to form a good leaving group (water). masterorganicchemistry.com

Departure of the water molecule to form a stable tertiary carbocation. youtube.com

Nucleophilic attack by the chloride ion on the carbocation to form the final product. youtube.com

Once the tertiary alkyl halide is formed, it can react with methylamine. However, due to the steric hindrance of the tertiary carbon and the potential for elimination reactions, this substitution can be challenging.

| Starting Material | Reagent | Intermediate | Subsequent Reaction | Final Product |

| 2-Methyl-2-butanol | Concentrated HCl | 2-Chloro-2-methylbutane | Nucleophilic substitution with methylamine | N,2-dimethylbutan-2-amine |

Transformations of Alcohols to Amines within the Methylbutan Framework

Direct conversion of alcohols to amines is a highly desirable transformation. rsc.org The "hydrogen borrowing" or "hydrogen auto-transfer" methodology has emerged as a green and atom-economical method for this purpose. rsc.org This process typically involves a metal catalyst that facilitates the oxidation of the alcohol to a transient carbonyl compound, which then undergoes reductive amination with an amine present in the reaction mixture.

While this method is well-established for primary and some secondary alcohols, its application to tertiary alcohols like 2-methyl-2-butanol for the direct synthesis of tertiary amines like N,2-dimethylbutan-2-amine is more challenging due to the inability to form a ketone at the tertiary carbon. However, related strategies might involve initial dehydration to an alkene followed by hydroamination.

Recent developments have shown that in-situ generated catalyst systems from transition metals can directly aminate alcohols. google.com For instance, ruthenium-based pincer complexes have been used for the direct amination of primary alcohols with ammonia. google.com Adapting such systems for tertiary alcohols and secondary amines remains an area of active research.

Stereochemical Control and Chiral Synthesis of Related 2-Methylbutan-2-yl Amines

While N,2-dimethylbutan-2-amine itself is achiral, structural analogues where the methyl groups on the butan-2-yl core are replaced with different substituents can be chiral. The synthesis of such chiral amines in an enantiomerically pure form requires methods of asymmetric synthesis.

A powerful strategy for achieving stereocontrol is the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed.

For the synthesis of chiral amines, sulfinamides, such as tert-butanesulfinamide developed by the Ellman lab, have proven to be exceptionally versatile chiral auxiliaries. yale.edu The general approach involves the condensation of the chiral sulfinamide with a ketone or aldehyde to form a sulfinylimine. Diastereoselective addition of a nucleophile to the C=N bond, followed by removal of the sulfinyl group, yields the chiral primary amine.

For creating chiral tertiary amines related to the 2-methylbutan-2-yl framework, one could envision a sequence involving:

Asymmetric synthesis of a chiral primary amine (e.g., a chiral analogue of 2-amino-2-methylbutane).

Subsequent N-alkylation to introduce the methyl group.

Alternatively, chiral catalysts can be employed in reactions like hydroamination to directly produce enantiomerically enriched amines. sigmaaldrich.com

| Chiral Auxiliary/Catalyst | Reaction Type | Substrate | Outcome |

| tert-Butanesulfinamide | Asymmetric Amine Synthesis | Ketones/Aldehydes | Enantiomerically enriched primary amines. yale.edu |

| Chiral Phosphine Ligands | Asymmetric Hydroamination | Alkenes, Dienes, Allenes | Enantiomerically enriched amines. acs.org |

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For a sterically hindered amine like methyl(2-methylbutan-2-yl)amine, this typically involves the asymmetric reduction of a prochiral imine or a related precursor.

Catalytic Asymmetric Reductive Amination

A powerful strategy for synthesizing chiral amines is the direct asymmetric reductive amination (DARA) of ketones. nih.gov This method involves the reaction of a ketone with an amine in the presence of a chiral catalyst and a reducing agent to form the chiral amine directly. Research has demonstrated that iridium-based catalysts, in conjunction with chiral phosphoramidite (B1245037) ligands, are highly effective for the asymmetric reductive amination of sterically hindered ketones. nih.gov This approach could be hypothetically applied to the synthesis of this compound by reacting a suitable ketone, such as 2-butanone, with methylamine. The reaction proceeds through a dynamic kinetic resolution where the intermediate imine is continuously formed and asymmetrically reduced.

The success of this methodology has been demonstrated for a range of ketones and amines, achieving high yields and excellent enantioselectivity, even with sterically demanding substrates. nih.gov The choice of ligand and additives is crucial for accelerating the reaction and achieving high levels of stereocontrol. nih.gov

| Entry | Ketone Substrate | Amine Partner | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| 1 | Acetophenone | Benzylamine | Ir-L9i | 94 | 93 | nih.gov |

| 2 | 3-Methoxyacetophenone | N-Methylbenzylamine | Ir-L9i | 98 | 91 | nih.gov |

| 3 | 2-Acetylnaphthalene | Tetrahydroisoquinoline | Ir-L9i | 96 | 95 | nih.gov |

| 4 | Cyclopentyl(phenyl)methanone | Piperidine | Ir-L9i | 95 | 96 | nih.gov |

This table presents representative findings for the direct asymmetric reductive amination of various ketones, illustrating the high efficiency and stereoselectivity of the Iridium-based catalyst system that could be adapted for hindered amine synthesis.

Biocatalytic Approaches

Enzymes offer an excellent alternative for the synthesis of chiral amines due to their high specificity and operation under mild conditions. Imine reductases (IREDs) and ω-transaminases are particularly relevant. researchgate.netorganic-chemistry.org

Imine Reductases (IREDs): These enzymes catalyze the asymmetric reduction of prochiral imines to chiral amines with high enantioselectivity. An engineered IRED could be employed to reduce the imine formed between 2-methyl-2-butanone (if available) and methylamine. The discovery and engineering of IREDs have expanded their substrate scope to include sterically hindered compounds. researchgate.net

ω-Transaminases: These enzymes can synthesize chiral amines by transferring an amino group from an amine donor (like isopropylamine) to a prochiral ketone. organic-chemistry.org While a direct synthesis of this compound might be challenging, a transaminase could be used to produce a chiral precursor, such as 2-amino-2-methylbutane, which could then be selectively N-methylated.

Diastereoselective Synthesis Approaches

When a molecule contains more than one stereocenter, the goal is to control the relative configuration between them, a process known as diastereoselective synthesis. This is relevant for producing structural analogues of this compound that contain additional chirality.

Reductive Amination of Chiral Precursors

A common strategy for achieving diastereoselectivity is to use a chiral starting material. For instance, the reductive amination of a chiral ketone with an achiral amine, or a chiral amine with an achiral ketone, can lead to the preferential formation of one diastereomer. The inherent stereochemistry of the starting material directs the approach of the reagents.

Studies on the synthesis of sterically hindered secondary amino esters have utilized reductive amination where N-protected α-amino aldehydes are reacted with α-amino esters. researchgate.net This reaction, employing reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) with additives like zinc chloride (ZnCl₂), produces dipeptide-like structures with good yields and moderate to good diastereoselectivity. researchgate.net The choice of reagents and reaction conditions can influence the diastereomeric ratio of the product. researchgate.net

| Chiral Aldehyde | Chiral Amine (Ester) | Method | Product | Yield (%) | Diastereomeric Ratio | Reference |

| Boc-Ala-H | HCl·H-Phe-OMe | A | Boc-Ala-Phe-OMe | 92 | — | researchgate.net |

| Boc-Val-H | HCl·H-Phe-OMe | B | Boc-Val-Phe-OMe | 88 | — | researchgate.net |

| Boc-Phe-H | HCl·H-Leu-OTce | A | Boc-Phe-Leu-OTce | 85 | — | researchgate.net |

| Fmoc-Phe-H | TFA·H-Phe-Leu-OTce | A | Fmoc-Phe-Phe-Leu-OTce | 53 | 5:1 | researchgate.net |

This table illustrates diastereoselective synthesis via reductive amination of chiral aldehydes and amines, a strategy applicable to the synthesis of complex structural analogues. Method A: NaBH(OAc)₃, AcOH, DMF, 1,2-dichloroethane, RT. Method B: NaBH₃CN, 0.5 eq. ZnCl₂, MeOH, RT. researchgate.net

This approach highlights a pathway to complex structural analogues where the stereochemistry at one center influences the formation of a new stereocenter during the C-N bond formation, resulting in a diastereomerically enriched product.

Influence of Steric Hindrance on Amine Basicity and Nucleophilicity

The reactivity of an amine is fundamentally governed by the availability of the nitrogen atom's lone pair of electrons. This availability dictates its ability to act as a base (accepting a proton) and as a nucleophile (attacking an electron-deficient center). In this compound, the nitrogen atom is bonded to a methyl group and a bulky tertiary alkyl group (2-methylbutan-2-yl, also known as tert-amyl). This structure introduces significant steric hindrance around the nitrogen atom, which profoundly influences its chemical properties.

Basicity: Basicity refers to the ability of an amine to accept a proton. It is typically quantified by the pKa of its conjugate acid (pKaH). alfa-chemistry.com Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing basicity. chemistryguru.com.sg Therefore, one might expect secondary amines to be more basic than primary amines. However, steric hindrance can impede the approach of a proton and the solvation of the resulting ammonium (B1175870) cation, which can decrease basicity. chemistryguru.com.sgreddit.com

For this compound, the bulky tert-amyl group creates considerable steric shielding around the nitrogen's lone pair. While the two alkyl groups (methyl and tert-amyl) donate electron density, the steric hindrance makes it physically difficult for a proton to access the lone pair. chemistryguru.com.sg This effect is more pronounced than in less hindered secondary amines like diethylamine. Consequently, while more basic than primary amines, its basicity is somewhat attenuated compared to what would be expected from electronic effects alone. masterorganicchemistry.com

Nucleophilicity: Nucleophilicity is the measure of an amine's ability to attack an electrophilic center, such as a carbon atom. fiveable.me Unlike basicity, which involves attack on a small, unhindered proton, nucleophilicity is far more sensitive to steric effects. masterorganicchemistry.commasterorganicchemistry.com The reaction rate of a nucleophile with an electrophile is significantly reduced by bulky groups on either reactant. ksu.edu.sa

The tert-amyl group in this compound presents a major steric obstacle to its function as a nucleophile. masterorganicchemistry.com For the amine to react, its nitrogen atom must approach an electrophilic carbon. The bulky substituent hinders this approach, dramatically lowering its reactivity compared to less hindered primary or secondary amines. fiveable.menih.gov For instance, studies have shown that increasing the size of alkyl groups on an amine, such as replacing methyl groups with ethyl groups, can decrease the rate of nucleophilic attack by orders of magnitude due to steric hindrance. nih.gov Therefore, this compound is considered a poor nucleophile, especially when reacting with sterically demanding electrophiles. ksu.edu.sayoutube.com

Table 1: Comparison of Basicity (pKa of Conjugate Acid) and Nucleophilicity of Selected Amines

| Amine | Structure | Amine Type | pKa of Conjugate Acid (pKaH) | Relative Nucleophilicity |

|---|---|---|---|---|

| Methylamine | CH₃NH₂ | Primary | 10.59 alfa-chemistry.com | High |

| tert-Butylamine | (CH₃)₃CNH₂ | Primary (Bulky) | ~10.7 | Low (sterically hindered) masterorganicchemistry.com |

| Diethylamine | (CH₃CH₂)₂NH | Secondary | ~11.0 | Moderate-High |

| This compound | CH₃NHC(CH₃)₂(C₂H₅) | Secondary (Bulky) | Estimated ~10.8-11.2* | Very Low (sterically hindered) |

| Triethylamine | (CH₃CH₂)₃N | Tertiary | 10.75 | Low (sterically hindered) masterorganicchemistry.comfiveable.me |

*Estimated pKaH value based on structurally similar amines. The bulky tert-amyl group likely reduces basicity slightly compared to less hindered secondary amines due to solvation effects.

Exploration of Substitution Mechanisms Involving the Amine Group

In typical substitution reactions, the amine functions as the nucleophile. However, under certain conditions, the amine group can be modified to act as a leaving group. libretexts.orglibretexts.org For an amine attached to a tertiary carbon, as in this compound, this opens the possibility of a unimolecular substitution (SN1) mechanism.

For the amine to function as a leaving group, it must first be protonated by an acid to form an ammonium ion. youtube.comyoutube.com This converts the poor leaving group (-NHR) into a much better, neutral leaving group (RNH₂). The SN1 mechanism then proceeds in a stepwise fashion:

Protonation: The amine is protonated to form methyl(2-methylbutan-2-yl)ammonium ion.

Leaving Group Departure: The C-N bond breaks, and the neutral methylamine molecule departs. This is the slow, rate-determining step and results in the formation of a stable tertiary carbocation, the 2-methylbutan-2-yl cation. masterorganicchemistry.commasterorganicchemistry.com The stability of this carbocation is crucial for the feasibility of the SN1 pathway. masterorganicchemistry.comleah4sci.com

Nucleophilic Attack: A nucleophile present in the reaction medium attacks the planar carbocation. This can occur from either face, leading to a mixture of stereoisomers if the carbon is chiral.

The stability of carbocations follows the order: tertiary > secondary > primary. masterorganicchemistry.comdoubtnut.com The 2-methylbutan-2-yl cation is a tertiary carbocation, stabilized by the inductive effect of the three alkyl groups attached to the positively charged carbon, making the SN1 pathway viable. doubtnut.comyoutube.com

As a secondary amine, this compound can undergo N-alkylation and N-acylation, where the nitrogen atom acts as the nucleophile. openstax.orgpressbooks.pub However, the significant steric hindrance imposed by the tert-amyl group strongly influences the feasibility and conditions for these reactions.

N-Alkylation: This reaction involves the amine attacking an alkyl halide or another suitable electrophile to form a tertiary amine. wikipedia.org Due to the severe steric hindrance, direct N-alkylation of this compound is challenging and often requires harsh conditions with poor yields. thieme-connect.com The bulky tert-amyl group shields the nitrogen, making it difficult for even simple alkyl halides to approach. Alternative methods, such as reductive amination or using highly reactive alkylating agents like alkyl tosylates in the presence of a non-nucleophilic base, may be necessary to achieve successful alkylation. thieme-connect.comresearchgate.net

N-Acylation: This reaction involves the amine reacting with an acylating agent, such as an acid chloride or an acid anhydride (B1165640), to form an amide. researchgate.netbath.ac.uknih.gov N-acylation is generally more facile than N-alkylation for sterically hindered amines. The electrophilic carbon of an acyl halide is highly reactive, and the transition state is less sterically demanding than in an SN2-type alkylation. Nevertheless, the reaction rate is still significantly reduced compared to less hindered amines. capes.gov.br The reaction typically proceeds via a nucleophilic acyl substitution mechanism. Despite the steric hindrance, the formation of the N-acetyl or N-benzoyl derivative is achievable, often by using a suitable catalyst or extended reaction times. researchgate.netnih.gov

Elimination Pathways in the Context of 2-Methylbutan-2-yl Amine Derivatives

When the protonated amine group of this compound acts as a leaving group, it can also lead to an elimination reaction. Given the tertiary nature of the alpha-carbon, this elimination typically proceeds through a unimolecular (E1) mechanism, which competes directly with the SN1 pathway. masterorganicchemistry.comwikipedia.org

The E1 mechanism shares the same first step as the SN1 mechanism:

Leaving Group Departure: After protonation, the C-N bond breaks to form the 2-methylbutan-2-yl carbocation intermediate. openochem.orgslideshare.net This is the rate-determining step.

Deprotonation: A weak base (which can be the solvent or another amine molecule) removes a proton from a carbon atom adjacent to the carbocation (a beta-carbon). The electrons from the C-H bond then form a pi bond, resulting in an alkene.

The 2-methylbutan-2-yl carbocation has two types of beta-protons that can be removed, leading to two possible alkene products according to Zaitsev's rule, which predicts the more substituted (and thus more stable) alkene as the major product. saskoer.ca

2-Methyl-2-butene (more substituted, major product)

2-Methyl-1-butene (less substituted, minor product)

Another relevant elimination pathway for amines is the Hofmann elimination . This involves first converting the amine into a quaternary ammonium salt by exhaustive methylation (e.g., with excess methyl iodide). libretexts.orgopenstax.org This creates a good leaving group, (CH₃)₃N. Subsequent heating with a strong, bulky base (like silver oxide, which provides hydroxide) promotes an E2 elimination. openstax.orgpressbooks.pub A key feature of the Hofmann elimination is that it typically yields the least substituted alkene (the "Hofmann product"), in this case, 2-methyl-1-butene, due to the steric bulk of the leaving group favoring abstraction of the most accessible beta-proton. libretexts.orgpressbooks.pub

For tertiary systems that form a stable carbocation, such as the protonated form of this compound, SN1 and E1 reactions are always in competition. youtube.comkhanacademy.org The product distribution is influenced by several factors:

Nature of the Nucleophile/Base: Strong, sterically hindered bases favor E1/E2 elimination, as they can more easily abstract a peripheral proton than attack a sterically shielded carbocation. chemistry.coachlibretexts.org Weak bases that are also good nucleophiles (e.g., water, alcohols) will result in a mixture of SN1 and E1 products, often with SN1 predominating, especially at lower temperatures. youtube.comlibretexts.org

Temperature: Elimination reactions result in an increase in the number of molecules, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), increasing the temperature (T) makes the -TΔS term more negative, favoring elimination. khanacademy.org Therefore, higher temperatures generally favor the E1 pathway over the SN1 pathway.

Solvent: Polar protic solvents stabilize the carbocation intermediate, facilitating both SN1 and E1 pathways. libretexts.org

Table 2: Factors Influencing SN1 vs. E1 Competition for this compound Derivatives

| Condition | Favors SN1 (Substitution) | Favors E1 (Elimination) | Rationale |

|---|---|---|---|

| Temperature | Low Temperature | High Temperature | Elimination has a higher positive entropy change (ΔS), making it more favorable at higher T. khanacademy.org |

| Nucleophile/Base | Weakly basic, good nucleophile (e.g., H₂O, ROH, Cl⁻) | Strong or bulky base (e.g., t-BuOK, OH⁻) | Strong/bulky bases favor proton abstraction over nucleophilic attack. youtube.comchemistry.coach |

| Product Stability | Forms a stable substitution product. | Forms a highly substituted, stable alkene (Zaitsev's rule). saskoer.ca | Both pathways lead to thermodynamically stable products. |

Redox Chemistry of this compound and its Analogues

The redox chemistry of amines is a cornerstone of their reactivity, influencing their biological activity and environmental fate. While specific studies on this compound are limited, the reactivity of analogous secondary and tertiary aliphatic amines provides a framework for understanding its potential transformations.

The oxidation of aliphatic amines, including secondary amines like this compound, can proceed through several mechanisms, often initiated by the transfer of an electron from the nitrogen atom.

Electrochemical studies on simple aliphatic amines have established a general oxidation mechanism. nih.gov The initial step involves the loss of a single electron from the nitrogen's lone pair to form a radical cation. nih.gov This intermediate is typically unstable and undergoes deprotonation at a carbon alpha to the nitrogen, yielding a neutral radical. acs.orgacs.org From this point, two primary pathways can be followed:

Path A: Oxidation to an Iminium Cation: The radical can be further oxidized to an iminium cation. Subsequent hydrolysis of the iminium cation would lead to the formation of a primary amine and a carbonyl compound. In the case of this compound, this would likely yield methylamine and 2-methylbutan-2-one.

Path B: Dismutation: The radical can undergo dismutation, a reaction where two molecules of the radical react with each other, with one being oxidized and the other reduced. This would also lead to the formation of an amine and an enamine. acs.org

Chemical oxidation using reagents like ozone or manganese dioxide has also been studied for aliphatic amines. dtic.mil For secondary amines, oxidation with argentic picolinate (B1231196) is believed to initially form an aldimine or ketimine. dtic.mil

The table below summarizes the potential oxidation products of this compound based on the established reactivity of analogous secondary amines.

Table 1: Potential Oxidation Products of this compound

| Reactant | Oxidizing Agent/Method | Potential Products | Pathway |

| This compound | Electrochemical Oxidation | Methylamine, 2-Methylbutan-2-one | Iminium cation formation and hydrolysis |

| This compound | Chemical Oxidation (e.g., Argentic Picolinate) | N-(2-methylbutan-2-ylidene)methanamine (imine) | Direct oxidation |

The reduction of secondary amines themselves is not a common transformation as they are already in a reduced state. However, compounds structurally related to amines, such as amides, can be readily reduced to form amines. For instance, the corresponding secondary amide, N-methyl-2-methylbutanamide, could be reduced to yield this compound.

Common methods for the reduction of amides to amines include the use of strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com This reaction proceeds via the addition of a hydride ion to the carbonyl carbon of the amide, followed by the elimination of the oxygen atom to form an iminium ion intermediate, which is then further reduced to the amine. masterorganicchemistry.com

Catalytic hydrogenation is another method for the reduction of amides and other nitrogen-containing functional groups to amines. Various catalysts, including those based on iridium and nickel, have been shown to be effective for the reduction of secondary amides to secondary amines. organic-chemistry.org

The table below outlines a potential reductive synthesis pathway for this compound from a related amide.

Table 2: Potential Reductive Synthesis of this compound

| Starting Material | Reducing Agent/Catalyst | Product |

| N-methyl-2-methylbutanamide | Lithium Aluminum Hydride (LiAlH₄) | This compound |

| N-methyl-2-methylbutanamide | Diethylsilane / [Ir(COE)₂Cl]₂ | This compound |

Hydrodenitrogenation Mechanisms for Related Amines

Hydrodenitrogenation (HDN) is a crucial industrial process for removing nitrogen from petroleum feedstocks, as nitrogen compounds can poison catalysts and produce harmful NOx emissions upon combustion. wikipedia.org The study of HDN mechanisms for various amines provides insight into the potential reactivity of this compound under these conditions.

Research on the HDN of primary, secondary, and tertiary C12-alkyl amines over a Pt/ZrO₂ catalyst has shown that the reaction pathway is dependent on the amine's substitution pattern. rsc.org It was found that only primary amines can undergo direct C-N bond cleavage (direct HDN). rsc.org

For secondary amines, such as didodecylamine, the HDN process proceeds indirectly. The initial step is the hydrogenolysis of a C-N bond to produce a primary amine and an alkane. rsc.org This newly formed primary amine can then undergo direct HDN. rsc.org This suggests that the HDN of this compound would likely initiate with the cleavage of either the N-methyl or the N-tert-amyl bond to form methylamine and 2-methylbutane, or tert-amylamine (B128125) and methane, respectively. The resulting primary amines would then be further deaminated.

The HDN of tertiary amines also proceeds through a stepwise mechanism, first forming a secondary amine, which then follows the pathway described above. rsc.org Consequently, the rate of HDN is generally slower for secondary and tertiary amines compared to primary amines. rsc.org

The table below summarizes the likely initial steps in the hydrodenitrogenation of this compound based on studies of analogous secondary amines.

Table 3: Postulated Initial Steps in the Hydrodenitrogenation of this compound

| Reactant | Catalyst | Initial Products | Subsequent Reaction |

| This compound | Pt/ZrO₂ | Methylamine + 2-Methylbutane | Direct HDN of Methylamine |

| This compound | Pt/ZrO₂ | tert-Amylamine + Methane | Direct HDN of tert-Amylamine |

Role of Methyl 2 Methylbutan 2 Yl Amine in Advanced Organic and Coordination Chemistry

Integration into Complex Organic Scaffolds as a Chemically Differentiated Building Block

Methyl(2-methylbutan-2-yl)amine, also known as N,2-dimethylbutan-2-amine, serves as a valuable building block in the synthesis of complex organic molecules. Its sterically hindered tertiary amine structure provides unique reactivity and stability, making it a key component in the construction of intricate molecular architectures. The bulky 2-methylbutan-2-yl (tert-amyl) group attached to the nitrogen atom influences the molecule's chemical behavior, allowing for its selective incorporation into larger scaffolds. This characteristic is particularly useful in the synthesis of pharmaceuticals and other specialty chemicals where precise control over the molecular structure is crucial.

The hydrochloride salt of this compound is often used in synthesis due to its enhanced stability and solubility in polar solvents. This form of the compound can participate in a variety of chemical reactions, including oxidation, reduction, and substitution, further expanding its utility as a versatile building block.

Synthesis of Molecular Probes and Research Chemicals

The unique structural features of this compound make it a valuable component in the design and synthesis of molecular probes and research chemicals. Molecular probes are essential tools in chemical biology and medicinal chemistry for studying biological processes. The incorporation of a sterically hindered amine can influence the probe's binding affinity, selectivity, and pharmacokinetic properties. While direct examples of this compound in fluorescent probes are not prevalent in the provided search results, the principles of using sterically hindered amines in probe design are well-established. For instance, the development of fluorescent probes for detecting specific biomolecules often relies on carefully designed recognition elements, and the steric and electronic properties of amines can be fine-tuned for this purpose. researchgate.net

The synthesis of research chemicals, which are compounds used for scientific investigation, often requires building blocks with specific functionalities. This compound, with its secondary amine group and bulky substituent, can be used to introduce a hindered amine motif into a target molecule, thereby influencing its chemical and biological properties.

Construction of Hindered Amine Motifs in Target Molecules

The construction of sterically hindered amine motifs is a significant strategy in medicinal chemistry and materials science. enamine.net The bulky 2-methylbutan-2-yl group in this compound provides substantial steric shielding to the nitrogen atom. nih.gov This steric hindrance can impart several desirable properties to the target molecule, such as increased stability by preventing unwanted side reactions and influencing the molecule's conformational preferences.

In the context of drug design, incorporating a hindered amine can modulate a molecule's interaction with its biological target, potentially leading to improved selectivity and efficacy. The steric bulk can also protect the amine from metabolic degradation, thereby enhancing the drug's half-life. The synthesis of such motifs often involves the direct reaction of this compound with a suitable electrophile, allowing for the straightforward introduction of the hindered amine into the target structure.

Application in Coordination Chemistry as a Ligand

In the field of coordination chemistry, ligands play a crucial role in determining the structure and reactivity of metal complexes. The steric and electronic properties of a ligand dictate the coordination geometry, stability, and catalytic activity of the resulting metal complex. This compound, with its secondary amine donor and significant steric bulk, can function as a ligand, influencing the properties of the metal center it coordinates to.

Design and Synthesis of Metal Complexes Incorporating N,2-dimethylbutan-2-amine Ligands

The design and synthesis of metal complexes with specific geometries and electronic properties are central to coordination chemistry. The use of N,2-dimethylbutan-2-amine as a ligand allows for the creation of complexes with unique characteristics. The synthesis of such complexes typically involves the reaction of a metal salt with the amine ligand in an appropriate solvent. derpharmachemica.com The steric bulk of the 2-methylbutan-2-yl group can limit the number of ligands that can coordinate to a metal center, often leading to the formation of complexes with lower coordination numbers. This can be advantageous in creating coordinatively unsaturated metal centers, which are often highly reactive and can serve as catalysts. While specific examples of complexes solely with N,2-dimethylbutan-2-amine are not detailed in the search results, the principles of using sterically demanding amines as ligands are well-documented. nih.govmdpi.com

| Metal | Ligand | Coordination Number | Geometry | Reference |

| Copper(II) | N-(pyridin-2-ylmethyl)butan-2-amine | 4 | Distorted Square Planar | |

| Zinc(II) | N-(pyridin-2-ylmethyl)butan-2-amine | 4 | Not Specified | |

| Zirconium | Dimethylaniline | Not Specified | Not Specified | nih.govresearchgate.net |

| Mercury(II) | tris(2-pyridylmethyl)amine | Not Specified | Not Specified | researchgate.net |

Influence of Ligand Sterics on Coordination Geometry and Electronic Properties

The steric properties of a ligand have a profound impact on the coordination geometry and electronic properties of a metal complex. The bulky 2-methylbutan-2-yl group in N,2-dimethylbutan-2-amine exerts significant steric pressure around the metal center. This steric hindrance can enforce unusual coordination geometries and influence the bond angles and distances within the complex. For example, in complexes with other ligands, the steric bulk of an amine can cause distortions from ideal geometries.

Furthermore, the steric environment created by the ligand can affect the electronic properties of the metal center. By preventing the close approach of other molecules, the ligand can modulate the metal's reactivity and catalytic activity. Studies on related systems have shown that increasing the steric bulk of a ligand can weaken the metal-ligand bond, as evidenced by changes in bond lengths and bond dissociation energies. nih.govresearchgate.net This interplay between steric and electronic effects is a key consideration in the design of catalysts for specific chemical transformations.

Precursor in the Synthesis of Derivatives with Specific Functional Groups

This compound can serve as a versatile precursor for the synthesis of a variety of derivatives with specific functional groups. The secondary amine functionality provides a reactive site for the introduction of new chemical moieties. Through reactions such as acylation, alkylation, and condensation, the parent amine can be transformed into a wide range of more complex molecules. derpharmachemica.com

For example, the reaction of this compound with an acyl chloride would yield an amide, introducing a carbonyl group and creating a new functional derivative. Similarly, reaction with an alkyl halide could lead to the formation of a tertiary amine with different substituents. This ability to be readily derivatized makes this compound a valuable starting material in synthetic organic chemistry for the creation of novel compounds with tailored properties.

Halogenated Derivatives

The introduction of a halogen atom onto the nitrogen of this compound would yield N-haloamines, a class of compounds with significant utility in synthesis. The steric hindrance provided by the 2-methylbutan-2-yl group is expected to influence the stability and reactivity of these derivatives.

The synthesis of N-halo-Methyl(2-methylbutan-2-yl)amines can be conceptually approached using various halogenating agents. For instance, N-chloro derivatives of secondary amines are commonly synthesized using reagents like sodium hypochlorite (B82951). nih.govacsgcipr.org The use of continuous flow reactors for such reactions has been shown to be beneficial for safety and efficiency. nih.govacsgcipr.org For the synthesis of N-bromo derivatives, N-bromosuccinimide (NBS) is a widely used and effective reagent. masterorganicchemistry.comnih.govnih.gov The formation of N-fluoro derivatives is more challenging and often involves powerful and potentially hazardous electrophilic fluorinating agents such as Selectfluor. thieme-connect.de

The reactivity of these halogenated derivatives is of significant interest. N-haloamines are well-established as precursors for nitrogen-centered radicals, which can participate in a variety of intramolecular and intermolecular reactions. thieme-connect.decdnsciencepub.com They also serve as reagents for the halogenation of other organic molecules and can be employed in various amination procedures. thieme-connect.de In the realm of coordination chemistry, N-haloamines can participate in metal-catalyzed reactions, for example, copper-catalyzed oxidative aminohalogenation of maleimides where N-haloamines are generated in situ. organic-chemistry.org

The table below outlines the potential halogenated derivatives of this compound and their predicted properties and synthetic utility based on the chemistry of analogous compounds.

| Derivative Name | Predicted Synthetic Reagent | Potential Applications in Organic Synthesis | Potential Role in Coordination Chemistry |

| N-Chloro-methyl(2-methylbutan-2-yl)amine | Sodium hypochlorite (NaOCl) | Precursor for nitrogen-centered radicals, electrophilic amination, chlorinating agent. | Ligand in metal-catalyzed cross-coupling reactions. |

| N-Bromo-methyl(2-methylbutan-2-yl)amine | N-Bromosuccinimide (NBS) | Allylic and benzylic bromination, synthesis of bromohydrins. | Formation of metal-amido complexes upon reduction. |

| N-Fluoro-methyl(2-methylbutan-2-yl)amine | Selectfluor (F-TEDA-BF4) | Electrophilic fluorination of electron-rich substrates. | Potentially as a ligand for highly electrophilic metal centers. |

Ether Derivatives

The ether derivatives of this compound, specifically N-alkoxyamines, represent another class of compounds with significant potential in advanced chemical applications. These compounds are isomeric to O-alkylhydroxylamines and are characterized by an N-O-C bond linkage.

The synthesis of N-alkoxyamines can be achieved through several general methods. One common approach involves the trapping of carbon-centered radicals with nitroxides. chimia.ch Another route is the O-alkylation of N-substituted hydroxylamines. For instance, O-alkylhydroxylamines can be synthesized from alcohols via a Mitsunobu reaction with N-hydroxyphthalimide, followed by deprotection. nih.gov The direct synthesis of N,N,O-trisubstituted hydroxylamines has also been reported through the reaction of magnesium dialkylamides with peroxides. organic-chemistry.org Given the structure of this compound, forming its N-oxide followed by rearrangement or alkylation could also be a plausible, albeit speculative, route.

N-alkoxyamines are particularly renowned for their role in polymer chemistry as initiators and controllers in nitroxide-mediated radical polymerization (NMP), a type of controlled/"living" radical polymerization. chimia.chresearchgate.net The reversible homolysis of the C-ON bond allows for the controlled growth of polymer chains. rsc.org In organic synthesis, the ability of N-alkoxyamines to generate radicals under thermal or chemical induction makes them useful for various radical-mediated transformations. researchgate.net Their application in coordination chemistry is less explored, but their ability to act as ligands and to release radicals upon coordination to a metal center could open avenues for novel catalytic cycles.

The following table presents hypothetical ether derivatives of this compound and their anticipated applications based on the known chemistry of N-alkoxyamines.

| Derivative Name | Predicted Synthetic Approach | Potential Applications in Organic Synthesis | Potential Role in Coordination Chemistry |

| N-Methoxy-methyl(2-methylbutan-2-yl)amine | Trapping of methyl radical with the corresponding nitroxide; Alkylation of N-hydroxy-methyl(2-methylbutan-2-yl)amine with a methylating agent. | Initiator for controlled radical polymerization; Source of methyl and aminoxyl radicals for synthetic transformations. | Ligand for metal complexes; potential for metal-mediated radical generation. |

| N-Ethoxy-methyl(2-methylbutan-2-yl)amine | Trapping of ethyl radical with the corresponding nitroxide; Alkylation of N-hydroxy-methyl(2-methylbutan-2-yl)amine with an ethylating agent. | Initiator for controlled radical polymerization; Source of ethyl and aminoxyl radicals. | Ligand with tunable steric and electronic properties for catalysis. |

| N-Benzyloxy-methyl(2-methylbutan-2-yl)amine | Trapping of benzyl (B1604629) radical with the corresponding nitroxide; Alkylation of N-hydroxy-methyl(2-methylbutan-2-yl)amine with a benzylating agent. | Initiator for polymerization of various monomers; Source of benzyl radicals for C-C bond formation. | Ligand in catalytic systems where radical pathways are desired. |

Computational Chemistry and Theoretical Perspectives on Methyl 2 Methylbutan 2 Yl Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

There is a conspicuous absence of published Density Functional Theory (DFT) studies for Methyl(2-methylbutan-2-yl)amine. Such studies would be instrumental in elucidating its molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics like HOMO-LUMO energy gaps, which are crucial for predicting its reactivity.

Similarly, a detailed analysis of the bonding and electron distribution, for instance through the Atoms in Molecules (AIM) theory, has not been specifically reported for this compound. This type of analysis would provide valuable insights into the nature of the chemical bonds and the charge distribution within the molecule, further clarifying its chemical behavior.

Molecular Dynamics and Conformational Analysis

The conformational landscape of this compound, which would be explored through molecular dynamics simulations, remains uncharted in the available scientific literature. Understanding its conformational preferences and the steric interactions governed by the bulky tert-amyl group and the methyl group is essential for predicting its interaction with other molecules.

A detailed energetic landscape, which would map the relative energies of different conformations, is also not available. This information is critical for understanding the molecule's flexibility and the barriers to internal rotation, which can influence its biological activity and reaction kinetics.

In Silico Approaches for Structure-Activity Relationship (SAR) Elucidation

While general Quantitative Structure-Activity Relationship (QSAR) models exist for aliphatic amines, a specific SAR study for this compound is not present in the surveyed literature. Such studies are vital for correlating the structural features of a molecule with its biological activity, a cornerstone of modern drug discovery and design. Without dedicated research, any discussion on the SAR of this compound would be purely speculative.

Absence of Specific Computational Studies on this compound Prevents In-Depth Analysis

Despite a comprehensive search of available scientific literature, no specific studies concerning the computational chemistry and theoretical perspectives of this compound, also known as N,2-dimethylbutan-2-amine, were identified. As a result, the requested detailed article focusing on Matched Molecular Pair Analyses and the computational modeling of its molecular interactions cannot be generated at this time.

Searches for research incorporating "this compound" within the frameworks of Matched Molecular Pair Analysis (MMPA) and computational interaction modeling did not yield any relevant scholarly articles, datasets, or detailed research findings. The available information is largely limited to database entries that outline the compound's basic physicochemical properties.

The investigation did uncover general principles of MMPA as a tool in drug discovery and medicinal chemistry for understanding structure-activity relationships. Similarly, searches on computational modeling provided broad overviews of techniques like molecular dynamics simulations used to study molecular interactions. However, none of these resources specifically included this compound as a subject of study.

Without dedicated research on this particular compound, any attempt to create the specified article would be speculative and would not adhere to the required standards of scientific accuracy and reliance on sourced data. Further research in the field of computational chemistry would be necessary to provide the specific insights requested on the molecular behavior and comparative analysis of this compound.

Advanced Analytical and Spectroscopic Characterization Methodologies for N,2 Dimethylbutan 2 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of N,2-dimethylbutan-2-amine. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the primary methods used to map the carbon-hydrogen framework of N,2-dimethylbutan-2-amine.

In ¹H NMR, the chemical shifts of the protons are indicative of their local electronic environment. The spectrum of N,2-dimethylbutan-2-amine is expected to show distinct signals corresponding to the different types of protons: the N-methyl protons, the C2-methyl protons, the methylene (B1212753) protons of the ethyl group, and the terminal methyl protons of the ethyl group. The integration of these signals provides a ratio of the number of protons in each unique environment. Furthermore, spin-spin coupling patterns (e.g., quartets, triplets) arise from the interaction of neighboring protons, revealing connectivity within the molecule.

¹³C NMR spectroscopy provides complementary information by detecting the carbon backbone. Each unique carbon atom in N,2-dimethylbutan-2-amine gives rise to a separate signal. The chemical shifts in the ¹³C spectrum are influenced by the hybridization and substitution of the carbon atoms. For instance, the quaternary carbon at position 2 (C2) will have a characteristic chemical shift, as will the methyl carbons and the carbons of the ethyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N,2-dimethylbutan-2-amine

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| N-CH₃ | ~ 2.3 | ~ 30 | Singlet |

| C2-CH₃ | ~ 1.0 | ~ 25 | Singlet |

| -CH₂-CH₃ | ~ 1.4 | ~ 35 | Quartet |

| -CH₂-CH₃ | ~ 0.8 | ~ 8 | Triplet |

| C2 (quaternary) | - | ~ 55 | - |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

While ¹H and ¹³C NMR are powerful for establishing the basic connectivity of N,2-dimethylbutan-2-amine, advanced NMR techniques can provide deeper insights, particularly if stereoisomers were a consideration. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons. For a molecule like N,2-dimethylbutan-2-amine, NOESY could confirm the through-space relationship between the N-methyl protons and the protons on the 2-methylbutan-2-yl group. Correlation SpectroscopY (COSY) experiments establish proton-proton coupling relationships, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively. These 2D NMR techniques are invaluable for assembling the complete molecular structure from its constituent parts.

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry is an essential analytical tool that provides information about the molecular weight and elemental composition of N,2-dimethylbutan-2-amine. It also offers insights into the molecule's structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is critical in synthetic chemistry for the unambiguous confirmation of the elemental composition of a newly synthesized compound. HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places). This high precision allows for the calculation of a unique elemental formula. For N,2-dimethylbutan-2-amine (C₆H₁₅N), HRMS would be used to verify that the experimentally measured mass corresponds to the theoretical mass calculated for this formula, thereby confirming a successful synthesis.

Tandem Mass Spectrometry (MS/MS) is a powerful technique for probing the structure of ions. In an MS/MS experiment, a specific ion (the precursor ion) of N,2-dimethylbutan-2-amine is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For N,2-dimethylbutan-2-amine, common fragmentation pathways would likely involve the loss of methyl or ethyl groups from the parent ion. Elucidating these fragmentation pathways provides an additional layer of structural confirmation.

Table 2: Potential Fragmentation Ions of N,2-dimethylbutan-2-amine in Mass Spectrometry

| Fragment Ion | Proposed Structure | m/z (nominal) |

| [M-CH₃]⁺ | Loss of a methyl group | 86 |

| [M-C₂H₅]⁺ | Loss of an ethyl group | 72 |

| [C₄H₁₀N]⁺ | Cleavage at the quaternary carbon | 72 |

Chromatographic Separations in Research and Purity Assessment

Chromatographic techniques are indispensable for the separation and purification of N,2-dimethylbutan-2-amine from reaction mixtures and for the assessment of its purity.

Gas Chromatography (GC) is a commonly employed method for the analysis of volatile compounds like N,2-dimethylbutan-2-amine. In GC, the compound is vaporized and passed through a column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification when compared to a known standard. By coupling a GC instrument to a mass spectrometer (GC-MS), it is possible to separate a mixture and obtain a mass spectrum for each component, providing a powerful tool for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) can also be utilized, particularly for non-volatile derivatives or in cases where GC is not suitable. In HPLC, the compound is dissolved in a liquid mobile phase and passed through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. The purity of a sample of N,2-dimethylbutan-2-amine can be determined by the presence of a single, sharp peak in the chromatogram. The area under the peak is proportional to the concentration of the compound, allowing for quantitative purity assessment.

Gas Chromatography (GC) for Purity and Quantitative Analysis

Gas chromatography is a powerful technique for the analysis of volatile compounds like N,2-dimethylbutan-2-amine. However, the basicity and polar nature of amines can lead to poor peak shape and adsorption on standard GC columns. To overcome these challenges, derivatization is a common strategy employed for the analysis of alkylamines. This process modifies the analyte to a less polar and more volatile derivative, resulting in improved chromatographic performance.

Derivatization and Detection:

For primary and secondary amines, including N,2-dimethylbutan-2-amine, derivatization with reagents such as isobutyl chloroformate or trifluoroacetic anhydride (B1165640) (TFAA) is effective. copernicus.orgh-brs.de These reactions convert the amine into a more stable and less polar carbamate (B1207046) or amide, respectively, which are more amenable to GC analysis. Following separation on the GC column, a flame ionization detector (FID) is commonly used for quantitative analysis due to its robustness and linear response for carbon-containing compounds. h-brs.de For structural confirmation and enhanced sensitivity, a mass spectrometer (MS) can be coupled with the GC (GC-MS), providing detailed mass spectra of the derivatized analyte. copernicus.orgh-brs.de

Research Findings:

While specific GC methods for N,2-dimethylbutan-2-amine are not extensively documented in publicly available literature, methods for the analysis of C1-C6 alkylamines provide a strong basis for method development. copernicus.org A study on the determination of alkylamines in atmospheric aerosol particles utilized derivatization with isobutyl chloroformate followed by GC-MS analysis. copernicus.org This approach demonstrated good recoveries and low detection limits for a range of low molecular weight alkylamines. copernicus.org Another study focused on the identification of long-chain primary alkylamines using GC-FID and GC-MS after derivatization with TFAA. h-brs.de

The following table outlines typical parameters for the GC analysis of a related class of compounds, which would serve as a starting point for optimizing a method for N,2-dimethylbutan-2-amine.

| Parameter | Typical Value for Alkylamine Analysis |

| Column | DB-17ms (60 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Injector Temperature | 290 °C |

| Oven Program | 150 °C (1 min hold), then ramp at 3 °C/min to 280 °C (50 min hold) |

| Carrier Gas | Helium at a constant pressure of 120 kPa |

| Detector | Flame Ionization Detector (FID) at 320 °C |

| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) |

| Data derived from a method for long-chain primary alkylamines and would require optimization for N,2-dimethylbutan-2-amine. h-brs.de |

Liquid Chromatography (LC) Techniques for Separation of Mixtures

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), offers a versatile alternative for the analysis of N,2-dimethylbutan-2-amine, especially for non-volatile matrices or when analyzing mixtures containing other components. A significant challenge in the LC analysis of simple aliphatic amines is their lack of a strong chromophore, which makes detection by UV-Vis spectrophotometry difficult.

Derivatization for Enhanced Detection:

To address the detection issue, pre-column or online derivatization with a labeling agent that introduces a chromophore or fluorophore is a common practice. sigmaaldrich.comnih.gov Reagents such as 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) and o-phthaldiadehyde (OPA) react with primary and secondary amines to form highly fluorescent derivatives. sigmaaldrich.comnih.gov This allows for sensitive detection using a fluorescence detector (FLD).

Separation and Method Development:

Reversed-phase HPLC is the most common mode for separating the derivatized amines. A C18 column is often used, with a mobile phase typically consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. sigmaaldrich.com The separation is based on the differential partitioning of the derivatized analytes between the stationary phase and the mobile phase.

A study on the separation of N-Methyl-tert-butylamine, a structural isomer of N,2-dimethylbutan-2-amine, utilized a reverse-phase HPLC method with a Newcrom R1 column. sielc.com The mobile phase consisted of acetonitrile, water, and phosphoric acid, demonstrating that with the appropriate column chemistry, separation of such amines can be achieved with simple mobile phases. sielc.com

Research Findings:

Research on the simultaneous analysis of aliphatic amines and diamines using HPLC with pre-column derivatization by DMQC-OSu has shown good separation and sensitivity. sigmaaldrich.com Similarly, an HPLC-FLD method with online OPA derivatization has been successfully developed for the simultaneous determination of trace amino acids and alkylamines. nih.gov These methods provide a solid foundation for developing a validated LC method for N,2-dimethylbutan-2-amine.

The following table presents a summary of typical HPLC conditions that could be adapted for the analysis of derivatized N,2-dimethylbutan-2-amine.

| Parameter | Typical Value for Derivatized Alkylamine Analysis |

| Column | Ascentis® Express C18 (dimensions not specified) |

| Mobile Phase | Gradient of acetonitrile and a buffered aqueous solution |

| Detector | Fluorescence Detector (FLD) |

| Derivatizing Agent | 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) |

| Derivatization Conditions | 50 °C for 40 minutes in a buffered solution (pH 7.5) |

| Data derived from a method for various aliphatic amines and would require optimization for N,2-dimethylbutan-2-amine. sigmaaldrich.com |

Emerging Research Directions and Future Avenues for Methyl 2 Methylbutan 2 Yl Amine Chemistry

Development of Novel Catalytic Transformations Utilizing Hindered Amines

The steric bulk of amines like Methyl(2-methylbutan-2-yl)amine is a critical feature that researchers are leveraging to develop new catalytic systems. Sterically hindered amines have demonstrated significant potential in catalysis, acting as non-nucleophilic bases, ligands for metal catalysts, and components of frustrated Lewis pairs. mdpi.com

Recent research has focused on the development of transition-metal catalyzed reactions for the synthesis of aliphatic amines, where sterically hindered amines can be challenging to produce using traditional methods. acs.org For instance, ruthenium(0)-catalyzed sequential reactions involving C–H arylation and hydrosilylation of imines have emerged as a viable route to synthesize sterically hindered amines. researchgate.netrsc.org This method offers a two-step, one-pot procedure starting from aldehydes, showcasing high atom economy. researchgate.netrsc.org

Furthermore, copper-catalyzed C-N coupling reactions are being explored for the synthesis of bulky anilines. acs.org The development of new ligands has been crucial in overcoming the challenges associated with coupling sterically hindered reaction partners. acs.orgnih.gov These advancements are significant as sterically demanding alkyl substituents are often incorporated into pharmaceuticals to improve their metabolic stability. acs.org

A key area of future development lies in designing catalysts that can accommodate the steric bulk of amines like this compound while facilitating specific transformations with high selectivity and efficiency. The use of computational tools is becoming increasingly important in predicting the catalytic behavior of these hindered amines and guiding the design of new catalytic systems. rsc.org

Exploration of Unusual Reactivity Profiles Attributed to Steric Bulk

The steric hindrance in this compound leads to unusual reactivity profiles that are a subject of ongoing investigation. Steric effects can profoundly influence the rates and activation energies of chemical reactions. wikipedia.orgnumberanalytics.com In the case of bulky amines, the steric hindrance can make the nitrogen's lone pair less accessible for donation, thereby affecting its basicity and nucleophilicity. chemistryguru.com.sgmasterorganicchemistry.com

While electronic effects would suggest that tertiary amines are more basic than primary or secondary amines, steric hindrance can counteract this trend. chemistryguru.com.sg The bulky groups act as a physical barrier, making it more difficult for the lone pair on the nitrogen to participate in reactions. chemistryguru.com.sg This reduced nucleophilicity is a key characteristic of sterically hindered amines and is being exploited in organic synthesis to control selectivity and prevent unwanted side reactions. wikipedia.orgmasterorganicchemistry.com

Recent studies have focused on quantifying the steric properties of highly hindered alkylamines and correlating them with their geometry and reactivity. rsc.orgnih.gov Computational models are being developed to predict the properties of these amines, which can deviate significantly from the typical sp3 hybridization and adopt a more planar geometry around the nitrogen atom due to excessive steric hindrance. rsc.orgnih.gov This conformational remodeling has a profound impact on their thermodynamic and kinetic properties. rsc.org

Future research will likely delve deeper into understanding and harnessing the unique reactivity of sterically hindered amines. This includes exploring their use in reactions where their low nucleophilicity is advantageous, such as in dehydrohalogenations or as proton sponges.

Computational Design of New Derivatives with Tailored Chemical Functions

Computational chemistry is playing a pivotal role in advancing the chemistry of hindered amines. Density functional theory (DFT) calculations are being employed to predict the properties and reactivity of extremely sterically hindered alkylamines. rsc.org These computational studies allow for the "in silico" design of new derivatives of this compound with specific, tailored chemical functions.

One of the key parameters being investigated is the percent buried volume (%VBur), which quantifies the steric hindrance and serves as a predictive parameter for the properties of these amines. rsc.org By computationally modifying the structure of this compound, for example, by introducing different substituents on the methyl or tert-amyl group, researchers can predict how these changes will affect its steric profile and, consequently, its reactivity and catalytic potential.

This predictive power enables the rational design of new molecules for specific applications. For instance, computational screening can identify derivatives with optimal steric and electronic properties to act as highly selective catalysts or as components in advanced materials. rsc.org The integration of artificial intelligence and machine learning with these computational models further accelerates the discovery and design process. rsc.org

A significant area of future research will be the development of a modular platform for the systematic elaboration of fragment-based drug discovery hits in three dimensions, where bifunctional building blocks containing sterically hindered amine motifs could play a crucial role. acs.org

Interdisciplinary Applications in Advanced Materials Science

The unique properties of sterically hindered amines, including this compound, are finding applications beyond traditional organic synthesis and catalysis, extending into the realm of advanced materials science.

One notable application is in the development of polymer stabilizers. tandfonline.com Hindered Amine Light Stabilizers (HALS) are a class of compounds that protect polymers from degradation caused by exposure to light. tandfonline.comyoutube.com They function by scavenging free radicals that initiate the degradation process. youtube.com The steric hindrance around the amine group is crucial for the stability and long-term effectiveness of HALS. youtube.com Research in this area includes the synthesis of new polymeric HALS with enhanced performance and their incorporation into various polymer matrices. researchgate.net

Furthermore, sterically hindered amines are being investigated for their potential use in gas capture technologies. researchgate.net The steric hindrance can influence the interaction of the amine with gases like carbon dioxide, potentially leading to more efficient and selective capture processes. researchgate.net

In the field of nanotechnology, hindered amines are being explored as surface modifiers for nanoparticles. For example, the adsorption of trialkylamines on the surface of copper phthalocyanine (B1677752) has been studied to improve its oleophilicity, with steric hindrance playing a key role in the adsorption process. researchgate.net

Future interdisciplinary research may explore the use of this compound and its derivatives in the development of:

Smart Materials: Materials that respond to external stimuli, where the hindered amine could act as a switchable component.

Membranes for Separations: Leveraging the specific interactions of hindered amines to create highly selective membranes for gas or liquid separations. researchgate.net

Antimicrobial Materials: The development of polymerizable hindered amine-based materials that can be rendered antimicrobial upon chlorination. acs.org

The continued exploration of the fundamental chemistry of this compound will undoubtedly unlock even more innovative applications across various scientific disciplines.

常见问题

Q. What are the common synthetic routes for preparing Methyl(2-methylbutan-2-yl)amine, and what factors influence reaction yield and purity?

this compound can be synthesized via reductive amination of 2-methylbutan-2-one with methylamine using catalysts like palladium on carbon or sodium cyanoborohydride . Alternatively, alkylation of methylamine with 2-chloro-2-methylbutane under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) is feasible. Key factors affecting yield include reaction temperature (optimized at 60–80°C), solvent choice, and catalyst loading. Purity is enhanced through distillation or column chromatography, with GC-MS and NMR used to verify purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- ¹H/¹³C NMR : Assigns protons and carbons to confirm branching (e.g., tertiary amine and methyl groups).

- FTIR : Identifies N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1200 cm⁻¹) .

- GC-MS : Determines molecular ion ([M⁺] at m/z 101) and fragmentation patterns for purity assessment.

- Elemental Analysis : Quantifies C, H, N content to validate stoichiometry .

Advanced Research Questions

Q. How can this compound be utilized as a ligand in coordination chemistry, and what are the implications for catalytic activity?

The sterically hindered tertiary amine group in this compound makes it a potential ligand for transition metals (e.g., Co, Ni). Example methodology:

- Complex Synthesis : React with metal salts (e.g., CoCl₂) in ethanol under nitrogen, followed by crystallization.

- X-ray Crystallography : Resolve structure using SHELX programs to analyze coordination geometry .

- Catalytic Testing : Evaluate activity in reactions like hydrogenation or C-C coupling. Comparative studies with less hindered amines (e.g., triethylamine) can reveal steric effects on turnover rates .

Q. What methodological approaches are recommended for evaluating the CO₂ adsorption capacity of this compound when supported on porous materials?

- Impregnation : Load amine onto mesoporous carbon (MC) via wet impregnation. Optimize amine concentration (e.g., 20–50 wt.%) in ethanol .

- Characterization : Use BET to measure surface area reduction (e.g., 356 → 203 m²/g) and FTIR to confirm amine incorporation .

- Adsorption Experiments : Conduct in a batch reactor at 5 psi CO₂, 25°C. Calculate capacity via ideal gas law. Compare with unmodified MC and commercial activated carbon. Note that higher amine loading increases chemical adsorption but reduces pore volume, requiring balance .

Q. In studies involving this compound, how should researchers address contradictions between theoretical predictions and experimental data regarding its reactivity?

- Computational Modeling : Use DFT to predict reaction pathways (e.g., nucleophilic substitution barriers) and compare with experimental kinetics .

- Controlled Replication : Vary parameters (pH, solvent) to isolate variables causing discrepancies.

- Mechanistic Probes : Introduce isotopic labeling (e.g., ¹⁵N) or trap intermediates (e.g., silylation of amines) to validate proposed mechanisms .

Methodological Notes

- Structural Analysis : For crystallography, refine data using SHELXL .

- Adsorption Data Interpretation : Correlate BET surface area loss with amine loading to assess pore-blocking effects .

- Synthetic Optimization : Screen catalysts (e.g., Raney Ni vs. Pd/C) via DoE (Design of Experiments) to maximize yield .

Retrosynthesis Analysis